molecular formula C9H9ClN2O B1309829 N-Allyl-2-chloronicotinamide CAS No. 545372-93-8

N-Allyl-2-chloronicotinamide

Cat. No. B1309829
M. Wt: 196.63 g/mol
InChI Key: SQXLOORDWUCSDQ-UHFFFAOYSA-N
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Description

N-Allyl-2-chloronicotinamide is a compound that is structurally related to nicotinic acid, also known as niacin, which is a natural product found in plants and animals. The compound is of interest due to its potential applications in the field of agrochemicals, particularly as a herbicide. The research on this compound and its derivatives focuses on the synthesis of novel compounds with potential herbicidal activity, the exploration of their molecular structures, and the investigation of their physical and chemical properties .

Synthesis Analysis

The synthesis of N-Allyl-2-chloronicotinamide derivatives involves various chemical reactions starting from nicotinic acid. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover new natural-product-based herbicides . Another study reported the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which is a novel non-peptide CCR5 antagonist, indicating the versatility of N-Allyl-2-chloronicotinamide derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of N-Allyl-2-chloronicotinamide derivatives has been extensively studied using crystallography. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed an almost planar indazole system, which is nearly perpendicular to the allyl chain . Similarly, the structures of nine N-aryl-2-chloronicotinamides were reported, showing various supramolecular structures in one, two, and three dimensions, which are stabilized by hydrogen bonds and aromatic pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of N-Allyl-2-chloronicotinamide derivatives has been explored in the context of their potential as herbicides. The kinetics and mechanism of oxidation of allyl alcohols by sodium N-chlorobenzenesulphonamide in hydrochloric acid medium have been studied, providing insights into the reactivity of allyl groups in these compounds . Additionally, allylic trichlorotins derived from α,α-diisopropylhomo-allylic alcohols with tin(II) chloride and N-chlorosuccinimide have been used for imine allylations, demonstrating the synthetic utility of allyl groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allyl-2-chloronicotinamide derivatives are crucial for their function as herbicides. The herbicidal activity of these compounds has been evaluated, with some showing excellent activity against specific weeds. For instance, compound 5f exhibited significant herbicidal activity against Lemna paucicostata with an IC50 value of 7.8 μM . The crystallographic studies also contribute to understanding the physical properties, such as the planarity of molecules and intermolecular interactions that may influence their biological activity .

Scientific Research Applications

Herbicidal Activity

Research has indicated that derivatives of N-Allyl-2-chloronicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit significant herbicidal activity against various plant species. For instance, some compounds within this category have shown exceptional efficacy in controlling Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) at low concentration levels. These findings suggest the potential of these compounds in developing new herbicides targeting monocotyledonous weeds, offering an alternative to conventional chemical herbicides with possibly lower environmental impact (Chen Yu et al., 2021).

Biocatalysis in Agrochemical and Pharmaceutical Production

In the domain of biochemical applications, N-Allyl-2-chloronicotinamide derivatives, specifically 2-chloronicotinic acid (2-CA), serve as crucial intermediates for synthesizing agrochemicals and pharmaceuticals. A study highlighted the utilization of an amidase from Pantoea sp. capable of hydrolyzing 2-chloronicotinamide to 2-CA with high efficiency and substrate conversion rates. This enzymatic approach to 2-CA production is seen as a greener alternative to chemical synthesis, promising for industrial-scale applications due to its environmental friendliness and cost-effectiveness (R. Zheng et al., 2018).

Synthetic Chemistry and Drug Discovery

The chemical versatility of N-Allyl-2-chloronicotinamide and its analogs also finds relevance in synthetic chemistry and drug discovery. For example, the allylation of azaaromatics in the presence of alkyl chloroformate, employing metallic tin, has been explored for creating various allylation products. Such reactions underscore the potential of these compounds in constructing complex organic molecules, which could serve as key intermediates or scaffolds in developing new therapeutic agents (J. Zhou et al., 1998).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloronicotinamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle N-Allyl-2-chloronicotinamide with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-prop-2-enylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXLOORDWUCSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407839
Record name N-ALLYL-2-CHLORONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-chloronicotinamide

CAS RN

545372-93-8
Record name N-ALLYL-2-CHLORONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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